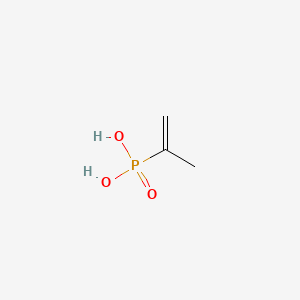

Isopropenylphosphonic acid

Vue d'ensemble

Description

Isopropenylphosphonic acid is an organophosphorus compound with the chemical formula C₃H₇O₃P. It is characterized by the presence of a phosphonic acid group attached to an isopropenyl group. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isopropenylphosphonic acid can be synthesized through several methods. One common approach involves the nucleophilic addition of phosphorus trichloride (PCl₃) to an alpha-beta ethylenically unsaturated carbonyl compound, followed by hydrolysis . Another method includes the polymerization of this compound anhydride in an aqueous solution using a water-soluble persulfate or azo initiator .

Industrial Production Methods: Industrial production of this compound often involves large-scale polymerization processes. The polymerization can be carried out in bulk, suspension, solution, or emulsion forms, depending on the desired properties of the final product .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Isopropenylphosphonic acid is commonly prepared via the hydrolysis of isopropenylphosphonate esters. The reaction mechanism depends on pH conditions:

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., concentrated HCl at reflux), isopropenylphosphonate esters undergo hydrolysis via the A Ac2 mechanism . This involves protonation of the P=O oxygen, followed by nucleophilic attack by water to cleave the P-O bond. For example, dialkyl phosphonates like isopropyl derivatives hydrolyze faster than methyl esters due to reduced steric hindrance at the electrophilic carbon .

Key Data :

| Reaction Condition | Ester Type | Rate Comparison |

|---|---|---|

| Acidic (HCl) | Isopropyl ester | Faster than methyl ester |

| Basic | Isopropyl ester | Slower than methyl ester |

Base-Catalyzed Hydrolysis

In basic conditions, hydrolysis occurs via the A Al1 mechanism , where the P-O bond cleavage is rate-determining. Methyl esters react faster than isopropyl derivatives due to greater steric hindrance in the latter .

Polymerization Reactions

This compound serves as a monomer in copolymerization with acrylamide, hydroxyethylmethacrylate, or hydroxypropylacrylate. These reactions are initiated by ammonium persulfate under reflux conditions .

Example Reaction :

-

Monomers : this compound (0.3 mole) + hydroxyethylmethacrylate (0.1 mole)

-

Conditions : 6 g ammonium persulfate, 121.6 g water, reflux for 3 hours

-

Product : Yellow aqueous polymer with pH ~0.68

-

Characterization : ³¹P NMR shows polymer absorptions at δ = -29.5 and -24.3 ppm .

Side Reactions and Stability

-

P-C Bond Cleavage : Prolonged treatment with concentrated HCl may lead to unintended cleavage of the P-C bond, yielding phosphoric acid. This is mitigated by optimizing reaction time and pH .

-

Microwave-Assisted Hydrolysis : Reduces reaction time to ~7 minutes while preserving selectivity .

Mechanistic Insights

The hydrolysis of phosphonates involves protonation of the P=O oxygen, forming a resonance-stabilized intermediate. Nucleophilic attack by water or chloride ions then cleaves the P-O bond. Steric effects and electron-withdrawing substituents significantly influence reaction rates .

Applications De Recherche Scientifique

Isopropenylphosphonic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of isopropenylphosphonic acid involves its interaction with various molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it an effective chelating agent. This property is utilized in applications such as corrosion inhibition and metal ion separation . Additionally, its ability to undergo polymerization reactions allows it to form stable polymeric structures, which are useful in various industrial applications .

Comparaison Avec Des Composés Similaires

Isopropenylphosphonic acid can be compared with other similar compounds, such as:

Phosphoric Acid (H₃PO₄): Unlike this compound, phosphoric acid is a triprotic acid and is widely used in fertilizers and food additives.

Phosphorous Acid (H₃PO₃): This compound is diprotic and is used as an intermediate in the preparation of other phosphorus compounds.

Phosphinic Acid (H₃PO₂): Phosphinic acid is a monoprotic acid and is used in the synthesis of organophosphorus compounds.

This compound stands out due to its unique isopropenyl group, which imparts distinct reactivity and polymerization properties, making it valuable in specialized applications .

Activité Biologique

Isopropenylphosphonic acid (IPPA) is a phosphonic acid derivative that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of IPPA, focusing on its mechanisms of action, applications in medicine and agriculture, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a carbon-phosphorus (C-P) bond, which distinguishes it from traditional phosphate esters. The molecular formula for IPPA is C₃H₇O₃P. Its structure allows it to exhibit stability under harsh conditions, making it a valuable compound for various applications in biological systems.

Mechanisms of Biological Activity

-

Enzyme Inhibition :

- IPPA and other phosphonic acids often act as competitive inhibitors for enzymes that utilize phosphate esters in their catalytic processes. This inhibition occurs due to the structural similarity between phosphonates and their phosphate counterparts, allowing them to bind to enzyme active sites effectively .

- Notably, some phosphonates can lead to irreversible inhibition by forming covalent bonds with the enzyme, thus permanently deactivating it .

-

Antimicrobial Properties :

- IPPA has been investigated for its potential as an antimicrobial agent. Similar compounds have shown efficacy against various bacterial strains by disrupting essential metabolic pathways .

- The ability of phosphonic acids to inhibit enzymes involved in bacterial cell wall synthesis has been particularly noted, which may contribute to their antibacterial properties.

- Agricultural Applications :

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | References |

|---|---|---|

| Enzyme Inhibition | Competitive inhibition of phosphatases | , |

| Antimicrobial | Disruption of cell wall synthesis | , |

| Herbicidal/Fungicidal | Growth regulation in plants | , |

Case Study: Antibacterial Activity

A study conducted on the antibacterial properties of IPPA demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The compound inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent. The mechanism was attributed to the inhibition of key enzymes involved in peptidoglycan synthesis, crucial for bacterial cell wall integrity .

Case Study: Agricultural Application

In agricultural research, IPPA was tested as a growth regulator for various crops. Results indicated that application of IPPA at specific growth stages enhanced root development and increased resistance to fungal pathogens. This dual action highlights its potential utility in sustainable agriculture practices .

Propriétés

IUPAC Name |

prop-1-en-2-ylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O3P/c1-3(2)7(4,5)6/h1H2,2H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKDQEBPBYOXHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063572 | |

| Record name | Isopropenylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4721-36-2 | |

| Record name | P-(1-Methylethenyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4721-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropenylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropenylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPENYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOE0XIS78J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.